molecular formula C18H19N9O4 B12920098 N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine CAS No. 906670-52-8

N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine

Número de catálogo: B12920098
Número CAS: 906670-52-8
Peso molecular: 425.4 g/mol
Clave InChI: BFNBQDWOBYWSKD-LSCFUAHRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine is a synthetic nucleoside derivative designed for advanced research on purinergic signaling. This compound belongs to a class of adenosine receptor ligands where modifications at the C2 position of the adenine ring are known to significantly influence receptor subtype selectivity and functional activity . The structure incorporates a 1,2,3-triazole ring linked to a pyridinyl group, a heterocyclic system frequently employed in medicinal chemistry to develop potent and selective bioactive molecules . Adenosine receptors (ARs), including the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors (GPCRs) that play critical roles in regulating physiological and pathological processes throughout the body . Researchers extensively investigate ligands like this compound for their potential to modulate these pathways. Selective A2AAR agonists, for instance, have been developed as pharmacological agents for myocardial perfusion imaging, while A2AAR antagonists are approved as a cotherapy for Parkinson's disease and are being actively investigated for cancer immunotherapy . The presence of the triazole-pyridine moiety suggests this compound may act as an antagonist or inverse agonist, similar to other triazole-containing adenosine receptor ligands such as etrumadenant, which is a dual A2A/A2B antagonist in clinical trials for oncology . This molecule is intended for research use only by trained scientists. It is a key tool for probing adenosine receptor function in areas such as: - Neurobiology: Investigating the role of adenosine signaling in movement control and neurodegenerative conditions . - Immuno-oncology: Researching the blockade of adenosine receptors in the tumor microenvironment to enhance anti-tumor immune responses . - Cardiovascular Research: Studying the vasodilatory and cardioprotective effects mediated by adenosine receptors . - Medicinal Chemistry: Serving as a structural scaffold for the design and synthesis of novel receptor-selective ligands . This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals, nor for personal use.

Propiedades

Número CAS

906670-52-8

Fórmula molecular

C18H19N9O4

Peso molecular

425.4 g/mol

Nombre IUPAC

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-yltriazol-1-yl)purin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C18H19N9O4/c1-19-15-12-16(26(8-21-12)17-14(30)13(29)11(7-28)31-17)23-18(22-15)27-6-10(24-25-27)9-4-2-3-5-20-9/h2-6,8,11,13-14,17,28-30H,7H2,1H3,(H,19,22,23)/t11-,13-,14-,17-/m1/s1

Clave InChI

BFNBQDWOBYWSKD-LSCFUAHRSA-N

SMILES isomérico

CNC1=C2C(=NC(=N1)N3C=C(N=N3)C4=CC=CC=N4)N(C=N2)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O

SMILES canónico

CNC1=C2C(=NC(=N1)N3C=C(N=N3)C4=CC=CC=N4)N(C=N2)C5C(C(C(O5)CO)O)O

Origen del producto

United States

Actividad Biológica

N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine is a synthetic compound that integrates the structural characteristics of adenosine with a pyridine-substituted triazole moiety. This compound has garnered attention due to its significant biological activity, particularly as an agonist for adenosine receptors. This article delves into its synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine typically employs the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is renowned for its efficiency in forming triazole compounds. The general steps include:

  • Preparation of Azide and Alkyne Precursors : Synthesize the azide and alkyne derivatives that will participate in the cycloaddition.
  • CuAAC Reaction : Combine the azide and alkyne in the presence of a copper catalyst to yield the triazole structure.
  • Purification : Isolate and purify the final product using techniques such as chromatography.

Biological Activity

N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine exhibits notable biological activity through its interaction with adenosine receptors, particularly the A3 subtype. This interaction has implications for various physiological processes:

The compound acts as an agonist at A3 adenosine receptors, which are implicated in modulating inflammation and cancer cell proliferation. Research indicates that modifications at the triazole position can enhance both affinity and selectivity for specific adenosine receptors.

Binding Affinity

Studies have demonstrated that N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine exhibits enhanced binding affinity compared to traditional adenosine derivatives. This is particularly evident in its ability to modulate adenylate cyclase activity, which is crucial for intracellular signaling pathways.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine:

Compound NameStructure FeaturesBiological Activity
N-MethyladenosineMethyl group on nitrogenModerate A3 receptor activity
4-AryltriazolesAryl substitution on triazoleVariable receptor affinity
5-PyridyltriazolesPyridine ring attached to triazoleEnhanced binding to A3 receptor

N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine stands out due to its unique combination of a pyridine moiety and a triazole ring which enhances its biological profile compared to simpler nucleoside analogs.

Case Studies and Research Findings

Several studies have explored the biological effects of N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine:

  • Anti-inflammatory Effects : Research indicates that this compound can reduce inflammatory responses in vitro by inhibiting pro-inflammatory cytokines.
  • Cancer Cell Proliferation : In cell line studies, N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction mechanisms.
  • Receptor Selectivity : Binding studies reveal that this compound selectively interacts with A3 adenosine receptors over other subtypes (A1 and A2), highlighting its potential for targeted therapies.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Compound 2ace : 1-Morpholino-3-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]propan-1-one
  • Core: Morpholino-propanone backbone.
  • Key Features : Pyridin-2-yl-triazole with a morpholine ring.
  • Physical Properties : Pale yellow oil (89% yield).
  • Differentiation: Lacks the adenosine moiety, which is critical for nucleoside-related biological targets (e.g., adenosine receptors or kinases) .
Compound VI.9 : 4-(4-((5-(Ethylsulfonyl)-2-methoxyphenyl)(methoxycarbonyl)amino)-1H-1,2,3-triazol-1-yl)-2-(pyridin-2-yl)phenyl acetate
  • Core : Aryl acetate with sulfonyl and methoxy substituents.
  • Key Features : Pyridin-2-yl-triazole linked to a sulfonamide-phenyl group.
  • Physical Properties : Pale yellow foam (72% yield, mp 115–157°C).
  • Differentiation : Focuses on sulfonamide and ester functionalities, contrasting with the nucleoside structure of the target compound .
Compound 9a : 4-(4-{[4-(1H-Benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)-7-chloroquinoline
  • Core: Quinoline-benzimidazole hybrid.
  • Key Features: Triazole bridges a chloroquinoline and benzimidazole group.
  • Differentiation: Designed for antiproliferative activity, unlike the adenosine-based target compound, which may prioritize nucleotide mimicry .
Pyrazole Analog : 2-[4-(4-Methylphenyl)-1H-pyrazol-1-yl]-N-[(3R)-tetrahydro-3-furanyl]adenosine
  • Core: Adenosine with a pyrazole ring.
  • Key Features : Pyrazole instead of triazole linker; molecular weight 493.52.

Key Differentiators of the Target Compound

Adenosine Core: Uniquely positions it for nucleotide-based therapeutic mechanisms, unlike morpholino or benzimidazole derivatives.

N-Methyl Modification : May reduce enzymatic deamination, improving metabolic stability relative to unmodified nucleosides.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.